LDC4297 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

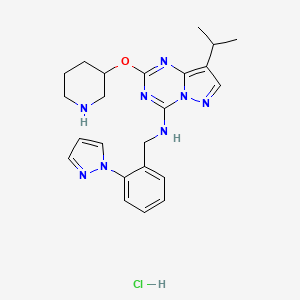

C23H29ClN8O |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride |

InChI |

InChI=1S/C23H28N8O.ClH/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30;/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29);1H |

InChI Key |

CEUJJAKJRBKKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

LDC4297 Hydrochloride: A Comprehensive Technical Profile on CDK7 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the quantitative measures of its inhibitory activity against a broad range of kinases, outlines the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

This compound has demonstrated high potency and selectivity for CDK7. In vitro kinase assays have established its half-maximal inhibitory concentration (IC50) for CDK7 in the nano- to picomolar range.[1][2] A comprehensive kinome-wide analysis of over 330 kinases revealed that LDC4297's inhibitory activity is predominantly directed towards the CDK family.[1][3]

The following table summarizes the quantitative data on the selectivity of this compound against a panel of cyclin-dependent kinases.

| Kinase | IC50 (nM) |

| CDK7 | 0.13 [1][2] |

| CDK1 | 53.7 - 54[4][5] |

| CDK2 | 6.4[4][5] |

| CDK4 | >10,000[4] |

| CDK6 | >10,000[4] |

| CDK9 | 1,710[4] |

Experimental Protocols

The selectivity of this compound was determined using established in vitro kinase assay platforms. The primary methodologies employed were Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radiometric assays.

FRET-Based LANCE Ultra KinaSelect Ser/Thr Assay

This assay format was utilized to determine the IC50 values for individual cyclin-dependent kinases.[1]

Principle: This assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. This allows for Fluorescence Resonance Energy Transfer (FRET) upon excitation, and the resulting signal is proportional to the kinase activity.

Methodology:

-

Reaction Setup: Kinase reactions are set up in a microplate format. Each well contains the specific CDK enzyme, the ULight™-labeled peptide substrate, and varying concentrations of this compound.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Termination: The reaction is stopped by the addition of a stop solution containing EDTA.

-

Detection: A detection mix containing the Eu-labeled anti-phospho-peptide antibody is added to each well.

-

Signal Measurement: After an incubation period to allow for antibody-substrate binding, the plate is read on a TR-FRET-compatible plate reader.

-

Data Analysis: The resulting signal is used to calculate the percentage of kinase inhibition at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Radiometric Protein Kinase Assay (³³PanQinase™)

A broad kinome-wide selectivity profile was established using a radiometric protein kinase assay.[1]

Principle: This assay directly measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Methodology:

-

Reaction Cocktail Preparation: A reaction cocktail is prepared containing a buffer, [γ-³³P]ATP, and the specific kinase to be tested.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The residual kinase activity in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway and Inhibition by LDC4297

CDK7 plays a crucial role in both cell cycle progression and the regulation of transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. LDC4297 exerts its effect by inhibiting the kinase activity of CDK7, thereby impacting these downstream processes. One of the key consequences of CDK7 inhibition is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[1]

Experimental Workflow for Kinase Selectivity Profiling

The general workflow for determining the kinase selectivity profile of a compound like LDC4297 involves a tiered approach, starting with specific assays against the primary target and closely related kinases, followed by a broad screen against a large panel of kinases.

References

- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. reactionbiology.com [reactionbiology.com]

LDC4297 Hydrochloride: A Potent and Selective CDK7 Inhibitor for Transcriptional Regulation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LDC4297 hydrochloride, a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). We will explore its critical role in the regulation of transcription, its mechanism of action, and present key quantitative data and experimental methodologies for its application in research and drug development.

Core Mechanism of Action: Inhibition of Transcriptional Initiation

This compound exerts its primary effect by targeting CDK7, a key component of the general transcription factor IIH (TFIIH). CDK7 plays a dual role in the cell, acting as a CDK-activating kinase (CAK) and as a critical regulator of transcription initiation. In the context of transcription, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II), specifically at serine 5 (Ser5) and serine 7 (Ser7). This phosphorylation event is essential for promoter escape and the transition from transcriptional initiation to elongation.

By non-covalently binding to the ATP-binding pocket of CDK7, this compound effectively blocks its kinase activity.[1] This inhibition prevents the phosphorylation of RNAP II, leading to instability of the preinitiation complex and a subsequent reduction in de novo mRNA synthesis.[2] This targeted inhibition of transcription makes this compound a valuable tool for studying gene expression and a potential therapeutic agent in diseases characterized by transcriptional dysregulation, such as cancer and viral infections.[1][3]

Quantitative Data: Inhibitory Profile of LDC4297

The following tables summarize the key quantitative data for LDC4297, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of LDC4297

| Target Kinase | IC50 Value | Reference |

| CDK7 | 0.13 ± 0.06 nM | [4][5] |

| CDK1 | 53.7 nM | [6] |

| CDK2 | 6.4 nM | [6] |

| CDK4 | >10 µM | [6] |

| CDK5 | 1 nM | [4] |

| CDK6 | >10 µM | [6] |

| CDK9 | 1.71 µM | [6] |

Table 2: Antiviral Activity of LDC4297

| Virus | EC50 Value | Reference |

| Human Cytomegalovirus (HCMV) | 24.5 ± 1.3 nM | [3][5][7][8][9] |

| Herpesviridae (range) | 0.02 - 1.21 µM | [6][7][8] |

| Adenoviridae (HAdV-2) | 0.25 µM | [7][8] |

| Poxviridae (Vaccinia virus) | 0.77 µM | [7][8] |

| Retroviridae (HIV-1) | 1.04 - 1.13 µM | [7][8] |

| Orthomyxoviridae (Influenza A) | 0.99 µM | [7][8] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of CDK7 in transcription initiation and how this compound disrupts this process.

Caption: Inhibition of CDK7 by this compound prevents RNAP II phosphorylation.

Experimental Protocols: Methodologies for Studying this compound

Detailed experimental protocols are crucial for reproducible research. Below are outlines of key methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay is fundamental to determining the potency and selectivity of LDC4297.

-

Objective: To measure the IC50 value of LDC4297 against CDK7 and other kinases.

-

Principle: A FRET-based assay (e.g., LANCE Ultra KinaSelect Ser/Thr) or a radiometric assay using [γ-³²P]ATP can be employed. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Recombinant human CDK7/cyclin H/MAT1 complex is incubated with a peptide substrate and ATP.

-

This compound is added in a dose-response manner.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified. For FRET-based assays, this involves measuring the fluorescence signal. For radiometric assays, the incorporation of ³²P into the substrate is measured.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of LDC4297 to CDK7 within intact cells.

-

Objective: To confirm target engagement of LDC4297 with CDK7 in a cellular context.

-

Principle: The binding of a ligand (LDC4297) to its target protein (CDK7) stabilizes the protein against thermal denaturation.

-

General Protocol:

-

Intact cells are treated with this compound or a vehicle control.

-

The treated cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble CDK7 at each temperature is determined by Western blotting.

-

A shift in the melting curve of CDK7 to a higher temperature in the presence of LDC4297 indicates target engagement.

-

Chromatin Immunoprecipitation (ChIP)

ChIP assays are employed to investigate the effect of LDC4297 on the association of RNAP II with gene promoters.

-

Objective: To assess the impact of CDK7 inhibition on RNAP II occupancy at specific gene loci.

-

Principle: Proteins cross-linked to DNA in intact cells are immunoprecipitated using an antibody specific to the protein of interest (e.g., RNAP II). The associated DNA is then purified and quantified by qPCR or sequencing.

-

General Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Proteins are cross-linked to DNA using formaldehyde.

-

The chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody against RNAP II (or its phosphorylated forms) is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of DNA corresponding to specific gene promoters (e.g., GAPDH) is quantified by qPCR to determine changes in RNAP II occupancy.

-

Experimental Workflow for Assessing LDC4297 Effects on Transcription

The following diagram outlines a typical workflow for investigating the impact of LDC4297 on transcription, from in vitro validation to cellular and global gene expression analysis.

Caption: A workflow for characterizing this compound's effects.

Conclusion

This compound is a powerful and specific research tool for dissecting the role of CDK7 in transcription. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an invaluable asset for studies in oncology, virology, and fundamental gene expression. The experimental methodologies outlined in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex regulatory networks governing transcription.

References

- 1. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LDC4297 Hydrochloride on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC4297 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 presents a compelling target in oncology. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression. It summarizes the cell-type-specific responses to LDC4297, details the underlying molecular mechanisms, provides comprehensive experimental protocols for assessing its activity, and presents quantitative data on its impact on cell cycle phase distribution and apoptosis.

Introduction: The Dual Role of CDK7 in Cellular Proliferation

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that functions at the intersection of two fundamental cellular processes: cell cycle control and gene transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly progression through the different phases of the cell cycle. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation of transcription.

Due to this dual role, inhibition of CDK7 offers a powerful strategy to halt the proliferation of cancer cells by simultaneously arresting the cell cycle and disrupting the transcription of key oncogenes and survival proteins. This compound has emerged as a highly specific and potent small molecule inhibitor of CDK7, demonstrating significant anti-proliferative effects in various cancer cell lines.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity. This inhibition has two major downstream consequences:

-

Disruption of Cell Cycle Progression: By preventing the CDK7-mediated activation of cell cycle CDKs, LDC4297 leads to a halt in the cell cycle. The specific phase of arrest appears to be cell-type dependent. For instance, treatment with LDC4297 has been shown to induce a G1 arrest in A549 lung cancer cells, while in HCT116 colon cancer cells, it causes a delay in the G2/M phase. This is likely due to the differential reliance of various cancer cell types on specific cell cycle checkpoints.

-

Inhibition of Transcription: LDC4297's inhibition of CDK7 within the TFIIH complex leads to a reduction in RNA Polymerase II phosphorylation. This impairs the transcription of a wide range of genes, including those that are critical for cancer cell survival and proliferation.

Quantitative Analysis of Cell Cycle and Apoptosis

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in representative cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

| Cell Line | Treatment (LDC4297 [µM]) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Panc89 | Control | 45.3 | 35.1 | 19.6 |

| 0.1 | 55.2 | 25.3 | 19.5 | |

| 0.2 | 68.4 | 15.2 | 16.4 | |

| 0.4 | 75.1 | 9.8 | 15.1 | |

| Mia-Paca2 | Control | 50.1 | 30.2 | 19.7 |

| 0.1 | 52.3 | 28.1 | 19.6 | |

| 0.2 | 58.9 | 22.4 | 18.7 | |

| 0.4 | 65.7 | 18.5 | 15.8 |

Data is illustrative and based on findings in PDAC cell lines, as detailed quantitative data for A549 and HCT116 was not available in the public domain at the time of this guide's compilation. The trend of G1 arrest in Panc89 cells is consistent with observations in A549 cells.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment (LDC4297) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |

| A549 | Control | 2-5 | 1-3 | 3-8 |

| IC50 concentration | Increased | Increased | Significantly Increased | |

| HCT116 | Control | 3-6 | 2-4 | 5-10 |

| IC50 concentration | Increased | Increased | Significantly Increased |

Qualitative descriptions from multiple sources indicate a significant increase in apoptosis. Specific quantitative data from Annexin V/PI assays for this compound was not available in a tabular format.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

-

A549 or HCT116 cells

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 or HCT116 cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Flow Cytometry Analysis: Incubate the stained cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in cells treated with this compound.

Materials:

-

A549 or HCT116 cells

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as described in section 4.1.1.

-

Cell Harvesting: Collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation and Analysis: Gently vortex the cells and incubate at room temperature in the dark for 15 minutes. Add 400 µL of 1X Binding Buffer to each sample. Analyze the samples by flow cytometry within one hour. Quantify the percentage of viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.

Visualization of Pathways and Workflows

Signaling Pathway of CDK7 Inhibition

Caption: this compound inhibits CDK7, leading to cell cycle arrest and transcription inhibition, ultimately inducing apoptosis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Conclusion

This compound is a potent and selective inhibitor of CDK7 that effectively disrupts cell cycle progression and transcription in cancer cells. Its ability to induce cell cycle arrest in a cell-type-specific manner, coupled with the induction of apoptosis, underscores its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular effects of LDC4297 and other CDK7 inhibitors in the context of cancer drug development. Further studies are warranted to elucidate the precise molecular determinants of the differential cell cycle responses observed in various cancer types.

LDC4297 Hydrochloride: A Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) that has demonstrated significant broad-spectrum antiviral activity. By targeting a host-cell factor essential for the replication of a wide range of viruses, LDC4297 presents a promising avenue for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

The emergence of drug-resistant viral strains and the limited availability of effective treatments for many viral infections necessitate the development of new antiviral agents with novel mechanisms of action. Targeting host-cell kinases required for viral replication is a promising strategy that can offer broad-spectrum activity and a higher barrier to resistance development. This compound, a selective inhibitor of CDK7, has emerged as a compelling candidate in this area.[1][2][3] CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, playing a pivotal role in both transcription and cell cycle regulation.[1][2][4] By inhibiting CDK7, LDC4297 disrupts these fundamental cellular processes that are often co-opted by viruses for their own replication.

Antiviral Spectrum of this compound

LDC4297 has demonstrated potent antiviral activity against a diverse range of DNA and RNA viruses, particularly within the Herpesviridae family. Its efficacy is most pronounced against human cytomegalovirus (HCMV), including strains resistant to conventional antiviral drugs.

Quantitative Antiviral Activity

The half-maximal effective concentration (EC50) values of this compound against various viruses are summarized in the table below. This data highlights the compound's potent and broad-spectrum antiviral profile.

| Viral Family | Virus | Strain(s) | EC50 (µM) |

| Herpesviridae | Human Cytomegalovirus (HCMV) | AD169-GFP | 0.0245 |

| Guinea Pig Cytomegalovirus (GPCMV) | 0.05 | ||

| Murine Cytomegalovirus (MCMV) | 0.07 | ||

| Human Herpesvirus 6A (HHV-6A) | 0.04 | ||

| Herpes Simplex Virus 1 (HSV-1) | 0.02 | ||

| Herpes Simplex Virus 2 (HSV-2) | 0.27 | ||

| Varicella-Zoster Virus (VZV) | 0.06 | ||

| Epstein-Barr Virus (EBV) | 1.21 | ||

| Adenoviridae | Human Adenovirus 2 (HAdV-2) | 0.25 | |

| Poxviridae | Vaccinia Virus | IHD-5 | 0.77 |

| Retroviridae | HIV-1 | NL4-3, 4LIG7 | 1.04 - 1.13 |

| Orthomyxoviridae | Influenza A Virus | A/WSN/33 | 0.99 |

Data compiled from multiple sources.[5][6]

Mechanism of Action

LDC4297 exerts its antiviral effect primarily through the inhibition of the host cell kinase CDK7.[1][2] This inhibition has a multifaceted impact on the viral replication cycle.

Inhibition of Viral Gene Expression

A key mechanism of LDC4297's antiviral activity is the suppression of viral immediate-early (IE) gene expression.[1][2] Many viruses, particularly herpesviruses, rely on the host cell's transcriptional machinery to express their IE genes, which are critical for initiating the viral replication cascade. By inhibiting CDK7, a core component of TFIIH, LDC4297 effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, a necessary step for transcriptional initiation and elongation. This leads to a significant reduction in the synthesis of viral IE proteins.

Interference with Retinoblastoma Protein (Rb) Inactivation

Herpesviruses are known to manipulate the cell cycle to create a favorable environment for their replication. A common strategy is the inactivation of the tumor suppressor protein, Retinoblastoma (Rb).[7][8] Rb normally restricts entry into the S phase of the cell cycle. Viruses promote the hyperphosphorylation of Rb, leading to its inactivation and the subsequent progression of the cell cycle. LDC4297 has been shown to interfere with this virus-driven hyperphosphorylation of Rb.[1][6] By inhibiting CDK7, which plays a role in cell cycle control, LDC4297 helps maintain Rb in its active, hypophosphorylated state, thereby restricting viral replication.

Caption: LDC4297 inhibits CDK7, blocking viral transcription and Rb inactivation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

GFP-Based Antiviral Assay

This assay is used to quantify the inhibition of viral replication using a recombinant virus expressing Green Fluorescent Protein (GFP).

Materials:

-

Human foreskin fibroblasts (HFFs)

-

Recombinant GFP-expressing virus (e.g., HCMV AD169-GFP)

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

This compound

-

96-well plates

-

Fluorescence plate reader

Protocol:

-

Seed HFFs in 96-well plates and grow to confluence.

-

Infect the cells with the GFP-expressing virus at a low multiplicity of infection (MOI).

-

Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., ganciclovir).

-

Incubate the plates for 5-7 days.

-

Measure GFP fluorescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of GFP inhibition against the drug concentration.

Caption: Workflow for the GFP-based antiviral assay.

Virus Yield Reduction Assay

This assay measures the reduction in the production of infectious virus particles.

Materials:

-

HFFs

-

Virus of interest

-

DMEM with supplements

-

This compound

-

24-well plates

Protocol:

-

Seed HFFs in 24-well plates and grow to confluence.

-

Infect the cells with the virus at a defined MOI.

-

After infection, add different concentrations of this compound.

-

At various time points post-infection (e.g., 48, 72, 96 hours), harvest the cell culture supernatants.

-

Perform plaque assays or TCID50 assays on fresh HFF monolayers using serial dilutions of the harvested supernatants to quantify the amount of infectious virus.

-

Calculate the reduction in viral titer compared to the untreated control.

Western Blot Analysis for Viral Protein Expression and Rb Phosphorylation

This method is used to assess the effect of LDC4297 on the expression of specific viral proteins and the phosphorylation status of the Rb protein.

Materials:

-

HFFs

-

Virus of interest

-

This compound

-

Lysis buffer

-

Primary antibodies against viral proteins (e.g., IE1/IE2) and phosphorylated/total Rb

-

Secondary antibodies

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Infect HFFs and treat with LDC4297 as described above.

-

At desired time points, lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the viral proteins of interest and for total and phosphorylated forms of Rb.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the changes in protein expression and phosphorylation levels.[4]

Conclusion

This compound is a promising broad-spectrum antiviral agent that targets the host-cell kinase CDK7. Its ability to inhibit viral immediate-early gene expression and interfere with virus-induced cell cycle manipulation makes it a strong candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of LDC4297 and other host-targeting antiviral compounds.

References

- 1. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lead-discovery.de [lead-discovery.de]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of the retinoblastoma proteins by the human herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

LDC4297 Hydrochloride: A Multifaceted Inhibitor of Human Cytomegalovirus (HCMV) Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals and congenitally infected newborns. The emergence of drug-resistant viral strains necessitates the development of novel antiviral strategies. LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising candidate with a multifaceted mechanism of action against HCMV replication. This technical guide provides a comprehensive overview of the anti-HCMV activity of this compound, including its efficacy, mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

Human Cytomegalovirus manipulates the host cell cycle and transcriptional machinery to facilitate its replication. Cyclin-Dependent Kinases (CDKs) are key regulators of these processes, making them attractive targets for antiviral drug development. This compound is a selective inhibitor of CDK7, a kinase that plays a crucial role in both cell cycle progression and the regulation of transcription through phosphorylation of the C-terminal domain of RNA polymerase II.[1][2] By targeting a host-cell factor essential for viral replication, LDC4297 offers a novel approach that may be less susceptible to the development of viral resistance.

Quantitative Analysis of this compound Activity

The antiviral and cytotoxic properties of this compound have been quantitatively assessed in various in vitro models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Value | Cell Line/Virus Strain | Reference |

| IC₅₀ (CDK7 Inhibition) | 0.13 nM | In vitro kinase assay | [3] |

| EC₅₀ (HCMV Replication) | 24.5 ± 1.3 nM | HFF / AD169-GFP | [1] |

| GI₅₀ (Cell Proliferation) | 4.5 ± 2.5 µM | HFF | [3] |

| CC₅₀ (Cytotoxicity) | 5.22 ± 0.50 µM | HFF (Trypan blue exclusion) | [4] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; GI₅₀: Half-maximal growth inhibition concentration; CC₅₀: Half-maximal cytotoxic concentration; HFF: Human Foreskin Fibroblasts.

Table 2: Broad-Spectrum Antiviral Activity of this compound

| Virus Family | Virus | EC₅₀ (µM) | Reference |

| Herpesviridae | HCMV (AD169) | 0.02 | [3] |

| GPCMV | 0.05 | [3] | |

| MCMV | 0.07 | [3] | |

| HSV-1 | 0.02 | [3] | |

| HSV-2 | 0.27 | [3] | |

| VZV | 0.06 | [3] | |

| EBV | 1.21 | [3] | |

| Adenoviridae | HAdV-2 | 0.25 | [3] |

| Poxviridae | Vaccinia virus | 0.77 | [3] |

| Retroviridae | HIV-1 (nl4-3) | 1.04 | [3] |

| HIV-1 (4LIG7) | 1.13 | [3] | |

| Orthomyxoviridae | Influenza A virus | 0.99 | [3] |

GPCMV: Guinea Pig Cytomegalovirus; MCMV: Murine Cytomegalovirus; HSV: Herpes Simplex Virus; VZV: Varicella-Zoster Virus; EBV: Epstein-Barr Virus; HAdV: Human Adenovirus; HIV: Human Immunodeficiency Virus.

Mechanism of Action

This compound exerts its anti-HCMV effect through a multifaceted mechanism, primarily by inhibiting the host cell's CDK7.[1][2] This inhibition disrupts two critical processes for viral replication: cell cycle progression and viral gene transcription.

A key aspect of LDC4297's mechanism is its interference with the HCMV-driven inactivation of the Retinoblastoma protein (Rb).[1][2] Rb is a tumor suppressor that controls cell cycle progression from G1 to S phase. HCMV infection typically leads to the hyperphosphorylation and inactivation of Rb, promoting an environment conducive to viral DNA replication. LDC4297, by inhibiting CDK7, prevents this virus-induced Rb phosphorylation, thereby arresting the cell cycle and inhibiting viral replication.[3]

Furthermore, LDC4297's inhibition of CDK7 directly impacts viral gene expression. CDK7 is a component of the general transcription factor IIH (TFIIH), which is essential for the initiation of transcription by RNA polymerase II. By inhibiting CDK7, LDC4297 blocks the expression of viral immediate-early (IE) genes, which are the first set of viral genes transcribed upon infection and are critical for the subsequent stages of the viral replication cycle.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HCMV activity of this compound.

GFP-Based HCMV Replication Assay

This assay is used to determine the half-maximal effective concentration (EC₅₀) of a compound against a recombinant HCMV strain expressing Green Fluorescent Protein (GFP).

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant HCMV strain AD169-GFP

-

This compound

-

96-well plates

-

Lysis buffer (e.g., Reporter Lysis Buffer)

-

Fluorometer

Procedure:

-

Seed HFFs in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

The following day, infect the HFFs with HCMV AD169-GFP at a Multiplicity of Infection (MOI) of 0.01.[1]

-

Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., Ganciclovir).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7 days.[1]

-

On day 7 post-infection, lyse the cells according to the manufacturer's protocol for the chosen lysis buffer.

-

Measure the GFP fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

-

Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Materials:

-

HFFs

-

HCMV strain AD169-GFP

-

This compound

-

24-well plates

-

Fresh HFF monolayers for plaque titration

Procedure:

-

Infect HFFs in 24-well plates with HCMV AD169-GFP at an MOI of 0.3.[1]

-

Add different concentrations of this compound immediately after infection.

-

At various time points post-infection (e.g., 48, 72, and 96 hours), harvest the supernatants from the infected cells.[1]

-

Perform serial dilutions of the harvested supernatants and use them to infect fresh monolayers of HFFs.

-

After a suitable incubation period for plaque formation (typically 7-14 days), fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques to determine the viral titer (Plaque Forming Units per mL).

-

Compare the viral titers from treated and untreated samples to determine the reduction in virus yield.

Cytotoxicity and Cell Proliferation Assays

These assays are crucial to determine if the antiviral effect of the compound is due to specific inhibition of viral replication or general cellular toxicity.

4.3.1. Trypan Blue Exclusion Assay (for CC₅₀):

-

Seed HFFs in 6-well plates and treat with various concentrations of this compound for a period equivalent to the antiviral assay (e.g., 7 days).

-

Trypsinize the cells and resuspend in media.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells at each drug concentration and determine the CC₅₀.

4.3.2. Cell Proliferation Assay (e.g., MTS/XTT based; for GI₅₀):

-

Seed HFFs in 96-well plates and add serial dilutions of this compound.

-

Incubate for a defined period (e.g., 4 days).[3]

-

Add the MTS or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for color development.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the GI₅₀ by plotting the percentage of proliferation inhibition against the log of the drug concentration.

Western Blot Analysis

Western blotting is used to investigate the effect of LDC4297 on the expression and phosphorylation status of viral and cellular proteins.

Materials:

-

Infected and treated HFF cell lysates

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against HCMV IE1, pUL44, total Rb, phospho-Rb, CDK7, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Infect HFFs with HCMV (e.g., AD169-GFP at an MOI of 0.3) and treat with this compound (e.g., 0.37 µM) or DMSO as a control.[1]

-

Harvest cells at the desired time points (e.g., 72 hours post-infection) and prepare whole-cell lysates.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control, such as β-actin, to ensure equal protein loading between lanes.

Conclusion

This compound is a potent inhibitor of HCMV replication with a well-defined, multifaceted mechanism of action targeting the host cell factor CDK7. Its ability to interfere with both cell cycle progression and viral gene transcription at nanomolar concentrations, coupled with its broad-spectrum antiviral activity, makes it a highly promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of LDC4297 and other novel anti-HCMV compounds.

References

- 1. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a Luciferase-Based Reporter System to Study Aspects of Human Cytomegalovirus Infection, Replication Characteristics, and Antiviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

LDC4297 Hydrochloride and Its Impact on Retinoblastoma Protein (Rb) Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LDC4297 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its functional consequences on the phosphorylation of the Retinoblastoma protein (Rb). The document elucidates the mechanism of action of LDC4297, details its inhibitory activities, and explores the critical role of Rb phosphorylation in cell cycle regulation. Detailed experimental protocols for assessing Rb phosphorylation and the impact of CDK7 inhibition are provided, alongside visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity and potency against Cyclin-Dependent Kinase 7 (CDK7)[1]. CDK7 is a crucial enzyme that functions as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH[2][3]. Through its dual roles, CDK7 is a central regulator of both the cell cycle and transcription. LDC4297 has garnered significant interest for its therapeutic potential, particularly in oncology and virology, owing to its ability to modulate these fundamental cellular processes[1][4].

The Role of Retinoblastoma Protein (Rb) in Cell Cycle Control

The Retinoblastoma protein (Rb) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by a series of phosphorylation events orchestrated by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA synthesis and entry into the S phase. Phosphorylation of Rb by CDKs disrupts its interaction with E2F, leading to the activation of E2F-responsive genes and subsequent cell cycle progression[3][5].

Mechanism of Action: LDC4297 and the Inhibition of Rb Phosphorylation

LDC4297 exerts its effect on Rb phosphorylation primarily through the inhibition of CDK7. The mechanism is multifaceted, involving both indirect and potentially direct actions on the Rb signaling axis.

-

Indirect Inhibition via Upstream CDK Activation: The most established mechanism involves the role of CDK7 as a CDK-activating kinase (CAK). CDK7 phosphorylates and activates other key cell cycle CDKs, namely CDK2, CDK4, and CDK6[2][6]. These CDKs are the primary kinases responsible for the sequential phosphorylation and inactivation of Rb. By inhibiting CDK7, LDC4297 prevents the activation of these downstream CDKs, leading to a significant reduction in Rb phosphorylation[2][3]. This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby enforcing a G1 cell cycle arrest.

-

Potential for Direct Inhibition: While the indirect mechanism is predominant, some evidence suggests that CDK7 may also directly phosphorylate Rb at specific sites. Further research is needed to fully elucidate the contribution of direct Rb phosphorylation by CDK7 in various cellular contexts.

The inhibition of CDK7 by LDC4297 ultimately leads to a decrease in hyperphosphorylated Rb, which can be observed through techniques like Western blotting. This reduction in phosphorylated Rb is a key indicator of the compound's on-target activity and its potential to control cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of LDC4297

| Target | IC50 (nM) | Selectivity Notes |

| CDK7 | 0.13 | Highly selective over CDK4, CDK6, and CDK9 (>10,000 nM, >10,000 nM, and 1,710 nM respectively). Also inhibits CDK2 (6.4 nM) and CDK1 (53.7 nM).[1][6] |

Table 2: Antiviral Activity of LDC4297

| Virus | EC50 (nM) |

| Human Cytomegalovirus (HCMV) | 24.5[4] |

| Herpes Simplex Virus-1 (HSV-1) | 20[4] |

| Varicella-Zoster Virus (VZV) | 60[4] |

| Human Adenovirus 2 (HAdV-2) | 250[4] |

| Human Immunodeficiency Virus 1 (HIV-1) | 1040[4] |

Signaling Pathway and Experimental Workflow Diagrams

CDK7-Mediated Rb Phosphorylation Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

LDC4297 Hydrochloride: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the transcription machinery and a key regulator of the cell cycle, making it an attractive target for cancer therapy.[2][3] This technical guide provides an in-depth overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound is a non-covalent inhibitor that targets the ATP-binding site of CDK7.[4] CDK7 has a dual role in cellular processes:

-

Transcriptional Regulation: As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[3][5] Cancer cells, often more reliant on high levels of transcription driven by super-enhancers, are particularly vulnerable to the inhibition of this process.[2]

-

Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] These CDKs are crucial for progression through the different phases of the cell cycle.[3]

By inhibiting CDK7, LDC4297 disrupts both transcription and cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

Data Presentation: Efficacy in Cancer Cell Lines

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Cell Line | Value |

| IC50 | CDK7 (in vitro) | <5 nM[6] |

| CDK1 (in vitro) | 53.7 nM[6] | |

| CDK2 (in vitro) | 6.4 nM[6] | |

| CDK4 (in vitro) | >10 µM[6] | |

| CDK6 (in vitro) | >10 µM[6] | |

| CDK9 (in vitro) | 1.71 µM[6] | |

| GI50 | Human Foreskin Fibroblasts (HFF) | 4.5 µM[7] |

Table 2: Effects of this compound on Cancer Cell Viability and Proliferation

| Cell Line | Cancer Type | Assay | Endpoint | Observed Effect | Reference |

| A549 | Lung Cancer | Apoptosis Assay | - | Induces apoptosis in a concentration-dependent manner (10-100 nM) | [6] |

| HeLa | Cervical Cancer | Apoptosis Assay | - | Induces apoptosis in a concentration-dependent manner (10-100 nM) | [6] |

| HCT116 | Colon Cancer | Apoptosis Assay | - | Induces apoptosis in a concentration-dependent manner (10-100 nM) | [6] |

| Mia-Paca2 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability at concentrations ≥ 0.05 µM | [4] |

| Panc89 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability at concentrations ≥ 0.1 µM | [4] |

| PT45 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability | [4] |

| BxPc3 | Pancreatic Cancer | Viability Assay | 3 days | Significant reduction in viability | [4] |

| Hs-578T | Triple-Negative Breast Cancer | Western Blot | - | Downregulates mutated p53 expression | [8] |

| DU4475 | Triple-Negative Breast Cancer (wild-type p53) | Western Blot | - | No significant effect on p53 expression | [8] |

| MCF-7 | Breast Cancer (wild-type p53) | Western Blot | - | No significant effect on p53 expression | [8] |

Table 3: Cell Cycle Effects of this compound

| Cell Line | Cancer Type | Treatment Duration | Observed Effect | Reference |

| A549 | Lung Cancer | 24 hours | Increase in G1-phase cells, decrease in S-phase cells | [9][10] |

| HCT116 | Colon Cancer | 36, 60, 84 hours | G2/M delay (after extended incubation) | [10] |

| Mia-Paca2 | Pancreatic Cancer | - | Marked reduction in S-phase population | [4] |

| Panc89 | Pancreatic Cancer | - | Marked reduction in S-phase population; G1-arrest at high concentrations (0.4 µM) | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard cell viability assay procedures.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of LDC4297. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on a method described for pancreatic cancer cell lines.[4]

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This is a general protocol for cell cycle analysis by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is adapted from a study on pancreatic cancer cell lines.[4]

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against CDK7, p-Rb, CDK1, CDK2, CDC25A/C, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

LDC4297 Hydrochloride: A Technical Guide to Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDC4297 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[3][4][5][6][7] It is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcription initiation and elongation.[4][5][8] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn drive the cell cycle.[4][6][9][7] Due to its dual role in these essential processes, CDK7 has emerged as a promising therapeutic target in oncology and virology.[10][11] This guide provides an in-depth overview of the target discovery and validation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity against its primary target, CDK7, as well as its effects on viral replication and cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity of LDC4297

| Target | IC50 (nM) | Assay Type | Reference |

| CDK7 | ~0.13 - <5 | FRET-based/Radiometric | [1][12] |

| CDK1 | 53.7 - 54 | FRET-based | [13] |

| CDK2 | 6 - 6.4 | FRET-based | [13] |

| CDK4 | >10,000 | FRET-based | |

| CDK6 | >10,000 | FRET-based | |

| CDK9 | 1,710 | FRET-based |

Table 2: Antiviral and Cellular Activity of LDC4297

| Activity | Cell Line | Virus (if applicable) | Value | Unit | Reference |

| EC50 | Primary Human Fibroblasts (HFFs) | HCMV (AD169-GFP) | 24.5 | nM | [3][2] |

| EC50 | Various | Herpesviridae, Adenoviridae, etc. | 0.02 - 1.21 | µM | [2] |

| GI50 | Primary Human Fibroblasts (HFFs) | N/A | 4.5 | µM | [1][2] |

| CC50 | Primary Human Fibroblasts (HFFs) | N/A | 5.22 | µM | [3] |

Signaling Pathways and Mechanism of Action

LDC4297 exerts its effects by inhibiting the kinase activity of CDK7, thereby impacting both transcription and cell cycle control.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key experiments used to validate the target and activity of this compound.

Experimental Workflow: Target Validation

Detailed Experimental Protocols

This assay measures the direct inhibitory effect of LDC4297 on the kinase activity of CDK7.

-

Materials:

-

Recombinant human trimeric CDK7/cyclin H/MAT1 complex (ProQinase).

-

GST-tagged RNAPII CTD substrate.

-

[γ-33P]ATP.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT, and 10 µM ATP).

-

This compound stock solution (in DMSO).

-

P81 phosphocellulose paper.

-

Phosphoric acid wash solution (0.75%).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of LDC4297 in the kinase reaction buffer.

-

In a reaction plate, combine the recombinant CDK7/cyclin H/MAT1 complex and the GST-RNAPII CTD substrate.

-

Add the diluted LDC4297 or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

This cell-based assay evaluates the antiviral efficacy of LDC4297 against human cytomegalovirus (HCMV).

-

Materials:

-

Primary Human Foreskin Fibroblasts (HFFs).

-

Recombinant HCMV expressing Green Fluorescent Protein (e.g., AD169-GFP).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

This compound stock solution (in DMSO).

-

96-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed HFFs in 96-well plates and grow to confluence.

-

Infect the HFF monolayer with AD169-GFP at a specific multiplicity of infection (MOI), for example, 0.01.[3]

-

After a 2-hour adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of LDC4297 or DMSO (vehicle control).

-

Incubate the plates for 6-7 days at 37°C in a CO2 incubator.[3]

-

At the end of the incubation period, lyse the cells.

-

Measure the GFP fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

Calculate the percentage of viral replication inhibition relative to the DMSO control and determine the EC50 value.

-

This technique is used to assess the effect of LDC4297 on the phosphorylation status of key CDK7 substrates within cells.

-

Materials:

-

Cell line of interest (e.g., HFFs, cancer cell lines).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-RNAP II Ser5, anti-phospho-RNAP II Ser7, anti-phospho-Rb, anti-total RNAP II, anti-total Rb, anti-GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with various concentrations of LDC4297 for the desired duration.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

Conclusion

The comprehensive target discovery and validation process for this compound has robustly established it as a potent and selective inhibitor of CDK7. Through a combination of in vitro biochemical assays, cell-based functional screens, and molecular analyses of downstream signaling pathways, the mechanism of action of LDC4297 has been elucidated. Its ability to interfere with both transcription and cell cycle progression provides a strong rationale for its further development as a therapeutic agent in oncology and infectious diseases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in these fields.

References

- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′-ends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. [PDF] A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations | Semantic Scholar [semanticscholar.org]

- 11. LDC-4297 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LDC4297 Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC4297 hydrochloride is a potent and selective, reversible inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a member of the pyrazolotriazine chemical class, it has demonstrated significant biological activity, including broad-spectrum antiviral effects and anti-proliferative properties against various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and the mechanism of action of this compound, with a focus on its role in key signaling pathways. Detailed methodologies for relevant in vitro and in vivo experiments are also presented to facilitate further research and development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound LDC4297. Its systematic IUPAC name is (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][3][4][5]triazin-4-amine hydrochloride.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of LDC4297 and its hydrochloride salt is provided in the tables below.

| Identifier | Value |

| IUPAC Name | (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][3][4][5]triazin-4-amine hydrochloride |

| CAS Number | 2319747-14-1[4] |

| Molecular Formula | C23H29ClN8O[4] |

| Molecular Weight | 468.98 g/mol [4] |

| SMILES | CC(C)c1c2n(nc1)c(ncc2N(Cc3ccccc3n4cncc4)C)Oc5cnccc5.Cl |

| Appearance | White to off-white solid |

| Property | Value |

| Solubility | DMSO: ≥86 mg/mL; Ethanol: ≥86 mg/mL; Water: Insoluble |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action and Signaling Pathways

LDC4297 is a highly potent and selective inhibitor of CDK7, with a reported IC50 of 0.13 nM.[3] CDK7 plays a crucial dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.

Role in Transcription

As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation phases of transcription. By inhibiting CDK7, LDC4297 prevents the phosphorylation of Pol II, leading to a global down-regulation of transcription.

Role in Cell Cycle Control

CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for driving the cell through different phases of the cell cycle. Inhibition of CDK7 by LDC4297 disrupts this activation cascade, leading to cell cycle arrest.

Antiviral Mechanism via Rb Phosphorylation

A key aspect of LDC4297's antiviral activity, particularly against viruses like human cytomegalovirus (HCMV), is its interference with the phosphorylation of the Retinoblastoma protein (Rb).[3] Many viruses manipulate the host cell cycle to facilitate their own replication, often by inducing the hyperphosphorylation and inactivation of Rb. By inhibiting the CDK activity that contributes to Rb phosphorylation, LDC4297 can block this virus-induced manipulation, thereby inhibiting viral replication.[3]

Signaling Pathway Diagram

The following diagram illustrates the central role of CDK7 in transcription and cell cycle regulation and the points of inhibition by LDC4297.

Biological and Pharmacological Properties

This compound exhibits potent activity in various biological assays, highlighting its therapeutic potential.

In Vitro Activity

| Assay Type | Target/Organism | Metric | Value |

| Kinase Inhibition | CDK7 | IC50 | 0.13 nM[3] |

| Antiviral | Human Cytomegalovirus (HCMV) | EC50 | 24.5 nM[3] |

| Antiviral | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.02 µM[3] |

| Antiviral | Herpes Simplex Virus 2 (HSV-2) | EC50 | 0.27 µM[3] |

| Antiviral | Varicella-Zoster Virus (VZV) | EC50 | 0.06 µM[3] |

| Antiviral | Epstein-Barr Virus (EBV) | EC50 | 1.21 µM[3] |

| Antiviral | Human Adenovirus 2 (HAdV-2) | EC50 | 0.25 µM[3] |

| Antiviral | Vaccinia Virus | EC50 | 0.77 µM[3] |

| Antiviral | Human Immunodeficiency Virus 1 (HIV-1, nl4-3) | EC50 | 1.04 µM[3] |

| Antiviral | Influenza A Virus | EC50 | 0.99 µM[3] |

| Anti-proliferative | Human Foreskin Fibroblasts (HFF) | GI50 | 4.5 µM[3] |

In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Dose | 100 mg/kg (oral)[3] |

| Tmax | 0.5 h[3] |

| Cmax | 1297.6 ng/mL[3] |

| t1/2 | 1.6 h[3] |

| Bioavailability | 97.7%[3] |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize this compound.

In Vitro CDK7 Kinase Inhibition Assay (LANCE TR-FRET)

This assay measures the ability of LDC4297 to inhibit the phosphorylation of a peptide substrate by CDK7.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A biotinylated peptide substrate is phosphorylated by CDK7 in the presence of ATP. A europium-labeled anti-phospho-serine antibody binds to the phosphorylated peptide, and streptavidin-allophycocyanin (APC) binds to the biotinylated peptide. When the antibody and streptavidin-APC are in close proximity, FRET occurs, generating a signal that is inversely proportional to the level of CDK7 inhibition.

-

Workflow:

-

Methodology:

-

Add CDK7 enzyme, a biotinylated peptide substrate, and varying concentrations of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate to allow for phosphorylation.

-

Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-serine antibody and streptavidin-APC.

-

Incubate to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antiviral Assay (GFP-based HCMV Replication Assay)

This assay quantifies the inhibitory effect of LDC4297 on the replication of a reporter virus.

-

Principle: A recombinant Human Cytomegalovirus (HCMV) expressing Green Fluorescent Protein (GFP) is used to infect host cells. Viral replication leads to the expression of GFP, which can be quantified by fluorescence microscopy or a plate reader. A reduction in GFP signal in the presence of LDC4297 indicates inhibition of viral replication.

-

Methodology:

-

Seed human foreskin fibroblasts (HFFs) in a multi-well plate.

-

Infect the cells with a GFP-expressing HCMV strain at a low multiplicity of infection (MOI).

-

Add varying concentrations of this compound to the infected cells.

-

Incubate the plates for several days to allow for viral replication and GFP expression.

-

Measure the GFP fluorescence using a fluorescence plate reader or by automated microscopy.

-

Calculate the EC50 value, the concentration at which a 50% reduction in viral replication (GFP signal) is observed.

-

Anti-proliferative Assay (GI50 Determination)

This assay determines the concentration of LDC4297 that inhibits the growth of a cell population by 50%.

-

Principle: The Sulforhodamine B (SRB) colorimetric assay is commonly used to measure cell density based on the measurement of cellular protein content. The amount of dye that binds to the cells is proportional to the total protein mass and thus to the cell number.

-

Methodology:

-

Seed cells (e.g., human fibroblasts) in a 96-well plate and allow them to attach overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a defined period (e.g., 4 days).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

-

Conclusion

This compound is a highly potent and selective CDK7 inhibitor with significant potential as both an antiviral and an anti-cancer agent. Its well-defined mechanism of action, involving the dual inhibition of transcription and cell cycle progression, provides a strong rationale for its therapeutic development. The comprehensive data on its molecular structure, properties, and biological activities, along with the detailed experimental protocols presented in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising compound.

References

Methodological & Application

LDC4297 Hydrochloride: In Vitro Assay Application Notes and Protocols

For research, scientific, and drug development professionals.

Introduction